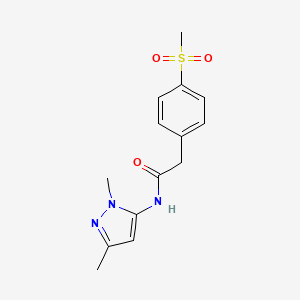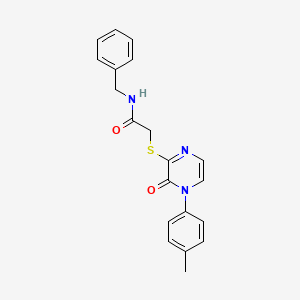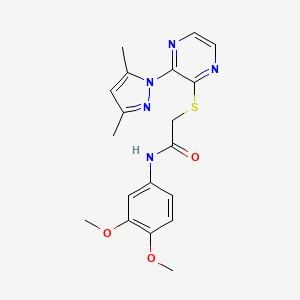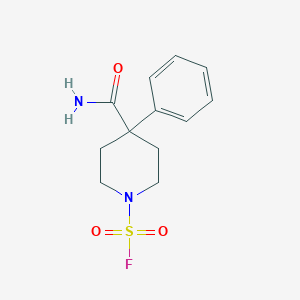![molecular formula C13H10BrN3O B2378375 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol CAS No. 80493-78-3](/img/structure/B2378375.png)
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a bromophenol moiety at the 4-position
Wissenschaftliche Forschungsanwendungen
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol has several scientific research applications:
Wirkmechanismus
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been shown to have varied medicinal applications .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to promote one-pot tandem cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production, particularly the metal-free aminophosphonation method which is characterized by its mild and sustainable conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine core through cyclization.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Cyclization: TBHP and I2 in toluene or ethyl acetate.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Cyclization Products: Imidazo[1,2-a]pyridine derivatives.
Oxidation/Reduction Products: Oxidized or reduced forms of the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminoimidazo[1,2-a]pyridin-2-yl)phosphonates: Similar structure but with a phosphonate group instead of a bromophenol moiety.
N-(Pyridin-2-yl)amides: Structurally related but with an amide group.
Uniqueness
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is unique due to its combination of an imidazo[1,2-a]pyridine core with a bromophenol moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and biological activity .
Eigenschaften
IUPAC Name |
2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISKWBAFQDDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378293.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2378305.png)
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)

![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)

![N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2378313.png)
![tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B2378314.png)
